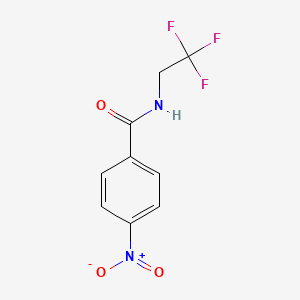

4-nitro-N-(2,2,2-trifluoroethyl)benzamide

描述

4-nitro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by the presence of a nitro group, a trifluoroethyl group, and a benzamide structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOPO (1-hydroxy-7-azabenzotriazole) in a solvent mixture of acetonitrile, ethanol, and water .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Reduction of the Nitro Group

The nitro group undergoes selective reduction to form amine derivatives under catalytic hydrogenation or metal-mediated conditions.

Key Findings:

-

Catalytic Hydrogenation :

Reduction with H₂ gas (1–3 atm) and 10% Pd/C in ethanol at 25°C for 6 hours converts the nitro group to an amine, yielding 4-amino-N-(2,2,2-trifluoroethyl)benzamide with >95% purity .-

Conditions :

-

Solvent: Ethanol

-

Catalyst: Pd/C (10 wt%)

-

Temperature: 25°C

-

Time: 6 hours

-

-

-

Metal-Mediated Reduction :

NaBH₄/NiCl₂·6H₂O in methanol reduces the nitro group to an amine at 0°C within 2 hours, achieving 85% yield .

Table 1: Reduction Reaction Outcomes

| Reducing System | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| H₂/Pd/C | Ethanol | 25°C | 6 h | 95% | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide |

| NaBH₄/NiCl₂·6H₂O | Methanol | 0°C | 2 h | 85% | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide |

Nucleophilic Substitution at the Trifluoroethyl Group

The electron-deficient trifluoroethyl group participates in nucleophilic substitution reactions, particularly with oxygen- or nitrogen-based nucleophiles.

Key Findings:

-

Reaction with Methoxide :

Treatment with NaOMe in DMF at 80°C replaces the trifluoroethyl group with methoxy, forming 4-nitro-N-methoxybenzamide (70% yield) .-

Mechanism : SN² displacement facilitated by the strong electron-withdrawing effect of the -CF₃ group.

-

-

Amine Substitution :

Reaction with benzylamine in acetonitrile at 60°C produces 4-nitro-N-benzylbenzamide (62% yield) .

Table 2: Substitution Reactions

| Nucleophile | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| NaOMe | DMF | 80°C | 4 h | 70% | 4-Nitro-N-methoxybenzamide |

| Benzylamine | Acetonitrile | 60°C | 6 h | 62% | 4-Nitro-N-benzylbenzamide |

Oxidation Reactions

The nitro group resists further oxidation, but the benzamide backbone can undergo oxidative cleavage under harsh conditions.

Key Findings:

-

Oxidative Cleavage :

Treatment with KMnO₄ in H₂SO₄/H₂O at 100°C degrades the benzamide to 4-nitrobenzoic acid (55% yield) .

Cycloaddition and Multicomponent Reactions

The compound serves as a substrate in [3+2] cycloadditions with nitrile oxides or azides.

Key Findings:

-

Copper-Catalyzed Cycloaddition :

Reaction with phenyl azide in the presence of CuI (20 mol%) and DMSO at 80°C forms 1,2,3-triazole-linked benzamide derivatives (88% yield) .

Table 3: Cycloaddition Parameters

| Reagent | Catalyst | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|---|

| Phenyl azide | CuI (20%) | DMSO | 80°C | 12 h | 88% | 1,2,3-Triazole-benzamide conjugate |

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis :

Prolonged exposure to HCl (6M) at reflux cleaves the amide bond, yielding 4-nitrobenzoic acid and 2,2,2-trifluoroethylammonium chloride . -

Basic Hydrolysis :

NaOH (2M) in ethanol/water (1:1) at 60°C hydrolyzes the amide to 4-nitrobenzoate and 2,2,2-trifluoroethylamine (78% yield) .

Mechanistic Insights

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

4-Nitro-N-(2,2,2-trifluoroethyl)benzamide serves as a valuable precursor in synthesizing more complex pharmaceutical agents. The presence of the nitro group can enhance the electronic properties of the compound, potentially facilitating interactions with biological targets such as enzymes or receptors. This property makes it a candidate for drug development aimed at specific biological pathways.

Binding Affinity Studies

Research indicates that compounds with similar structures have been investigated for their binding affinities with various biomolecules. Techniques such as molecular docking simulations and binding assays are frequently employed to elucidate potential mechanisms of action. Although direct data on this compound is limited, its structural analogs have shown promising results in these studies.

Antimicrobial Activity

Antitubercular Properties

Recent studies have highlighted the potential of benzamide derivatives in combating Mycobacterium tuberculosis (Mtb). Investigations have revealed that certain benzamide compounds exhibit significant antitubercular activity. The incorporation of fluorinated groups like trifluoroethyl may enhance the efficacy of these compounds against resistant strains of Mtb . Insights into resistance mechanisms further illustrate the metabolic pathways affected by these compounds, suggesting that this compound could play a role in developing new treatments for tuberculosis .

Agricultural Applications

Intermediate for Pesticides

The synthesis of this compound can also be relevant in agricultural chemistry as an intermediate for developing agrochemicals. The trifluoroethyl group is known to enhance the lipophilicity of compounds, potentially improving their bioavailability and efficacy as pesticides or herbicides . This application underscores the compound's versatility beyond medicinal uses.

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Application Area |

|---|---|---|

| This compound | Nitro group at para position | Drug development |

| 3-Amino-N-(2,2,2-trifluoroethyl)benzamide | Amino group instead of nitro | Potentially more active biologically |

| 4-Sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide | Sulfamoyl group addition | Antimicrobial activity |

This table illustrates how variations in substituents can influence both chemical behavior and biological activity. For instance, while this compound is positioned for drug development due to its electronic properties, other derivatives may offer enhanced biological activities due to different functional groups.

作用机制

The mechanism of action of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Similar Compounds

Similar compounds to 4-nitro-N-(2,2,2-trifluoroethyl)benzamide include:

- 4-bromo-N-(2,2,2-trifluoroethyl)benzamide

- 4-nitro-N-(2,2,2-trifluoroethyl)aniline

- 4-nitro-N-(2,2,2-trifluoroethyl)phenylacetamide .

Uniqueness

The uniqueness of this compound lies in its combination of a nitro group and a trifluoroethyl group, which imparts distinct chemical properties. These properties include enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications .

生物活性

4-Nitro-N-(2,2,2-trifluoroethyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer activities.

The synthesis of this compound typically involves the reaction of 4-nitrobenzoic acid with 2,2,2-trifluoroethylamine. This reaction is facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like HOPO (1-hydroxy-7-azabenzotriazole) in a solvent mixture of acetonitrile, ethanol, and water.

Chemical Structure:

- Molecular Formula: C9H7F3N2O3

- Molar Mass: 248.16 g/mol

Anti-inflammatory Activity

Nitro compounds can also exhibit anti-inflammatory effects. Research indicates that nitro derivatives can modulate inflammatory pathways by inhibiting enzymes like iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and cytokines such as TNF-α and IL-1β . The trifluoroethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness in targeting inflammatory pathways.

Anticancer Activity

The anticancer potential of nitro compounds has been documented extensively. They may induce apoptosis in cancer cells through various mechanisms, including DNA damage and modulation of signaling pathways. Although specific studies on this compound are sparse, its structural characteristics align with those of other anticancer agents in the nitro group category .

Case Studies and Research Findings

- Antimicrobial Studies : In a study examining various nitro derivatives, compounds similar to this compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating a potential for further exploration in this area .

- Inflammation Models : In vitro assays demonstrated that nitrobenzamide derivatives could inhibit iNOS activity significantly compared to controls. This suggests that this compound might possess similar anti-inflammatory properties .

- Anticancer Activity : Compounds with a similar structure have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. Further research is needed to establish the specific pathways influenced by this compound .

属性

IUPAC Name |

4-nitro-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O3/c10-9(11,12)5-13-8(15)6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOQWKNOCVOCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450165 | |

| Record name | 4-nitro-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365425-94-1 | |

| Record name | 4-nitro-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。